5-((3-bromobenzyl)thio)-2-ethyl-6-isobutyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
Antiviral and Antitumor Properties : The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been shown to yield compounds with significant in vitro antiviral and antitumor activities. For instance, certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides demonstrated potent inhibitory effects against viruses and leukemia cells, suggesting their potential as therapeutic agents in viral infections and cancer treatment (Cottam et al., 1984).
Antibacterial and Antifungal Effects : Novel benzothiazole pyrimidine derivatives have been synthesized and found to exhibit excellent in vitro antibacterial and antifungal activities, surpassing standard drugs in some cases. This indicates the potential application of these compounds in combating microbial infections (Maddila et al., 2016).
Anticancer Applications
- Selective Cytotoxicity to Cancer Cells : Synthesized compounds, such as thiazole/benzothiazole fused pyranopyrimidine derivatives, were evaluated for their antiproliferative activity against various cancer cell lines, demonstrating selectivity in their cytotoxicity towards cancer cells over normal cells. This highlights the potential for developing targeted cancer therapies (Nagaraju et al., 2020).
Mechanistic Insights and Structure-Activity Relationships
- Docking Simulation for Antimicrobial Activity : The synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives included antimicrobial studies and docking simulations to understand the molecular basis of their activity. This approach aids in designing more effective antimicrobial agents by elucidating the interactions between these compounds and microbial targets (Hassaneen et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-2-ethyl-6-(2-methylpropyl)pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-4-22-10-15-16(21-22)17(24)23(9-12(2)3)18(20-15)25-11-13-6-5-7-14(19)8-13/h5-8,10,12H,4,9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XENDTDGXGBWGDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.